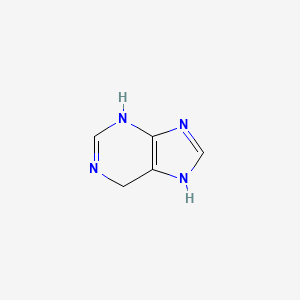
1,6-Dihydropurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dihydropurine is a lesser-known derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA this compound is characterized by the reduction of the purine ring at the 1 and 6 positions, resulting in a dihydro form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dihydropurine can be synthesized through several methods, including chemical reduction, electrochemical reduction, and catalytic hydrogenation. One common approach involves the reduction of purine or its derivatives using chemical reducing agents such as sodium borohydride or lithium aluminum hydride. Electrochemical reduction can also be employed, where purine is reduced at the cathode in an electrochemical cell .
Another method involves catalytic hydrogenation, where purine is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon. This method is particularly effective for producing this compound in high yields .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the methods mentioned above can be scaled up for industrial production if needed. Catalytic hydrogenation, in particular, is a scalable and efficient method for producing large quantities of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dihydropurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to purine using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of this compound can lead to the formation of tetrahydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Purine.
Reduction: Tetrahydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Dihydropurine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other purine derivatives and studying the reactivity of dihydropurine compounds.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting purine metabolism.
Wirkmechanismus
The mechanism of action of 1,6-dihydropurine involves its interactions with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in purine metabolism, such as adenosine deaminase. This interaction can lead to the inhibition or modulation of enzyme activity, affecting the overall metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-1,6-dihydropurine ribonucleoside: A derivative of 1,6-dihydropurine with a hydroxyl group at the 6 position.
Tetrahydropurine: A fully reduced form of purine with hydrogen atoms added at multiple positions on the ring.
Uniqueness
This compound is unique due to its specific reduction at the 1 and 6 positions, which imparts distinct chemical properties and reactivity compared to other purine derivatives
Eigenschaften
Molekularformel |
C5H6N4 |
|---|---|
Molekulargewicht |
122.13 g/mol |
IUPAC-Name |
6,7-dihydro-3H-purine |
InChI |
InChI=1S/C5H6N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2,(H,6,8)(H,7,9) |
InChI-Schlüssel |
XUSAXYHYWVVLLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(NC=N1)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


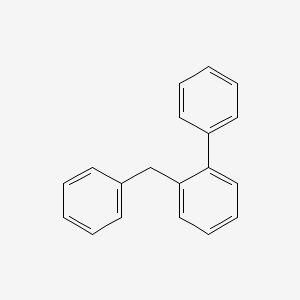


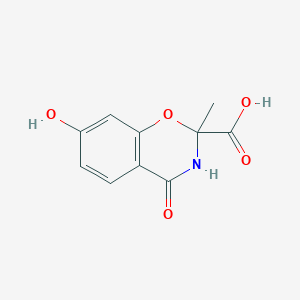
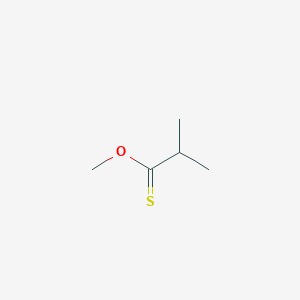



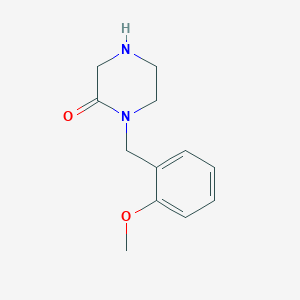
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
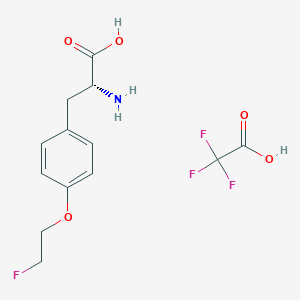
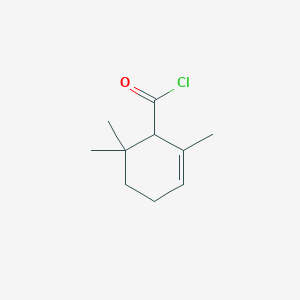
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
